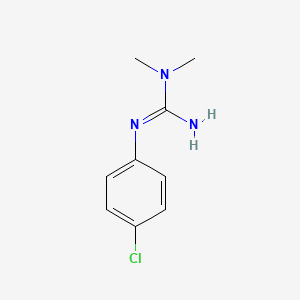

2-(4-Chlorophenyl)-1,1-dimethylguanidine

Description

2-(4-Chlorophenyl)-1,1-dimethylguanidine (CAS 13636-26-5) is a guanidine derivative characterized by a 4-chlorophenyl group and two methyl substituents on the guanidine nitrogen. Its molecular formula is C₉H₁₂ClN₃, with a molecular weight of 197.665 g/mol. Key physico-chemical properties include a density of 1.17 g/cm³, boiling point of 306.7°C, and flash point of 139.3°C .

Properties

CAS No. |

13636-26-5 |

|---|---|

Molecular Formula |

C9H12ClN3 |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1,1-dimethylguanidine |

InChI |

InChI=1S/C9H12ClN3/c1-13(2)9(11)12-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H2,11,12) |

InChI Key |

MGVSISZJBDDWFK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=NC1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of N-Methylaniline and Arylcyanamide

According to a procedure reported in the Royal Society of Chemistry supplementary data, guanidines similar to 2-(4-Chlorophenyl)-1,1-dimethylguanidine are synthesized by reacting commercially available N-methylanilines with corresponding arylcyanamides in an inert argon atmosphere using anhydrous solvents. The reaction typically proceeds under mild heating, and the product is isolated by chromatographic purification.

- Reaction conditions: Inert atmosphere (argon), anhydrous solvents, glassware dried at 80 °C.

- Yields: For analogous guanidines, yields around 66% have been reported.

- Purification: Flash column chromatography on alumina using hexane/ethyl acetate mixtures with isopropanol additives.

This method is adaptable to various substituted anilines, including 4-chloro-substituted derivatives, allowing for the preparation of this compound analogs.

Non-Catalytic Preparation via Reaction of Mono-Substituted Cyanamide with Di-Substituted Amine Hydrochloride

A patented method (WO1993019042A1) describes a non-catalytic process where a mono-substituted cyanamide reacts with a di-substituted amine hydrochloride salt to form trisubstituted guanidines. The procedure involves:

- Preparation of the cyanamide derivative from the corresponding amine by treatment with cyanogen bromide in dry ether, followed by alkylation.

- Use of amine hydrochlorides prepared by treating amines with anhydrous HCl in ether.

- Refluxing the mixture in toluene for several hours (e.g., 4 hours for this compound).

- Work-up includes chromatographic separation on silica gel with methanol/ethyl acetate gradients or decomposition of product-catalyst complexes with water and extraction.

- Final purification by recrystallization from ethanol/ether or ethanol/ethyl acetate.

This method yielded this compound hydrochloride in 76% yield, demonstrating good efficiency and purity.

Copper-Catalyzed C–H Functionalization Approach

Recent developments include copper-catalyzed C–H functionalization methods to access guanidine derivatives. This approach involves:

- Starting from guanidine precursors synthesized via sodium hydride-mediated reaction of aniline derivatives with cyanamides in anhydrous DMSO.

- The reaction mixture is quenched with water and extracted with tert-butyl methyl ether.

- Purification is achieved by crystallization or chromatography.

- This method is noted for being easy to handle and producing minimal waste.

- It allows the preparation of pharmaceutically relevant guanidines under aerobic conditions using oxygen as the terminal oxidant.

Although this method was demonstrated for various aryl guanidines, it is applicable to this compound by selecting the appropriate 4-chloro-substituted aniline derivative.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| N-Methylaniline + Arylcyanamide | N-Methylaniline, 4-chlorophenylcyanamide | Inert atmosphere, anhydrous solvents, mild heating | ~66 | Flash chromatography (Alumina) | Requires dry conditions, inert atmosphere |

| Mono-substituted cyanamide + Amine HCl | 4-Chlorophenyl amine HCl, N-methyl cyanamide | Reflux in toluene, 4 hours | 76 | Silica gel chromatography, recrystallization | Non-catalytic, scalable, well-documented |

| Copper-catalyzed C–H functionalization | 4-Chloroaniline, cyanamide, NaH | Anhydrous DMSO, aerobic, mild heating | Not specified | Crystallization or chromatography | Environmentally friendly, minimal waste |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,1-dimethylguanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1,1-dimethylguanidine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various guanidine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,1-dimethylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

- Electronic Effects: The 4-chlorophenyl group in the target compound is electron-withdrawing, enhancing stability and directing electrophilic substitution. In contrast, 1-(4-cyanophenyl)guanidine () has a stronger electron-withdrawing cyano group, increasing acidity and altering reactivity in coupling reactions.

- Stability: Dimethylguanidine derivatives (e.g., the target compound) are susceptible to hydrolysis, producing dimethylamine and urea (), whereas halogenated derivatives (e.g., iodo or cyano) may exhibit greater metabolic resistance.

Key Research Findings

- Hydrolysis Behavior : Unlike methylguanidine, which resists hydrolysis (), dimethylguanidine derivatives like the target compound are metabolically labile, suggesting shorter environmental half-lives.

- Agrochemical Utility : Structural analogs such as tebuconazole () and fenvalerate () share chlorophenyl motifs but belong to triazole and pyrethroid classes, respectively. The target compound’s guanidine core may offer distinct modes of action, possibly targeting insect acetylcholinesterase or fungal membranes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-1,1-dimethylguanidine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, dichloromethane with sodium hydroxide has been used as a solvent system for analogous guanidine derivatives to enhance reaction efficiency . Purification via recrystallization or column chromatography is recommended, with yield optimization dependent on temperature control (e.g., 298 K for crystallization) and stoichiometric ratios of reactants . Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC ensures purity validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolve crystal packing and unit cell parameters (e.g., monoclinic system with ) using SHELX software for refinement .

- NMR/IR spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at ), while IR confirms functional groups like guanidine N-H stretches (~3300 cm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., , MW 196.66) and isotopic patterns .

Q. How should researchers handle safety and storage protocols for this compound during experimental workflows?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact. Store in airtight containers at 2–8°C, away from light and moisture. Follow protocols for hazardous waste disposal, including neutralization of acidic/basic byproducts .

Advanced Research Questions

Q. What strategies can be employed to analyze discrepancies in reported crystallographic data for guanidine derivatives, such as variations in unit cell parameters or space group assignments?

- Methodological Answer : Re-refine raw diffraction data using updated software (e.g., SHELXL ). Cross-validate with spectroscopic data to confirm molecular conformation. For example, compare hydrogen-bonding patterns in analogous structures (e.g., bis-guanidine carbonate disolvates with ) to identify lattice distortions .

Q. How can computational modeling complement experimental studies to predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing nucleophilic reactivity. Molecular docking simulations assess binding affinity to biological targets (e.g., NMDA receptors or anti-cancer enzymes ). Validate predictions with in vitro assays, such as IC measurements .

Q. What methodologies are used to investigate the anti-cancer mechanisms of this compound derivatives, and how are their biological activities quantified?

- Methodological Answer :

- In vitro assays : Measure cytotoxicity via MTT assays on cancer cell lines (e.g., IC values).

- Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V staining) or cell cycle arrest (PI staining).

- Synergistic studies : Combine with other agents (e.g., 1-(4-chlorophenyl)-5-isopropylbiguanide ) and analyze dose-response curves using CompuSyn software .

Q. How can researchers address contradictions in solubility data for this compound across different solvent systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.